3-(6-Phenoxypyrimidin-4-yl)benzoic acid
Overview
Description
3-(6-Phenoxypyrimidin-4-yl)benzoic acid is a compound that features a benzoic acid moiety linked to a phenoxypyrimidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzoic acid and pyrimidine functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Phenoxypyrimidin-4-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 6-bromo-4-phenoxypyrimidine with 3-carboxyphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions can be optimized to improve yield and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(6-Phenoxypyrimidin-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzoate derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenoxypyrimidine derivatives.
Scientific Research Applications
3-(6-Phenoxypyrimidin-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(6-Phenoxypyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases, such as FLT3, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent downstream signaling.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic acid: Similar in structure but lacks the pyrimidine ring.
4-(6-Phenoxypyrimidin-4-yl)benzoic acid: Similar but with a different substitution pattern on the benzoic acid moiety.
3-(Pyridin-4-yl)benzoic acid: Similar but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-(6-Phenoxypyrimidin-4-yl)benzoic acid is unique due to the presence of both the phenoxypyrimidine and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds.
Properties
IUPAC Name |
3-(6-phenoxypyrimidin-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-17(21)13-6-4-5-12(9-13)15-10-16(19-11-18-15)22-14-7-2-1-3-8-14/h1-11H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCGNJVNRTUFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC(=C2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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